N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
CAS No.:
Cat. No.: VC13470964
Molecular Formula: C18H25ClN2O
Molecular Weight: 320.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide -](/images/structure/VC13470964.png) 
                        
Specification
| Molecular Formula | C18H25ClN2O | 
|---|---|
| Molecular Weight | 320.9 g/mol | 
| IUPAC Name | N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide | 
| Standard InChI | InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22) | 
| Standard InChI Key | UMFLLXZDHWNLPC-UHFFFAOYSA-N | 
| SMILES | C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3 | 
| Canonical SMILES | C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3 | 
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₈H₂₅ClN₂O and a molecular weight of 320.9 g/mol . Its IUPAC name, N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide, reflects its substitution pattern:
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A cyclohexyl ring substituted at the 4-position with a benzyl-cyclopropyl-amino group. 
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A chloroacetamide side chain at the 1-position of the cyclohexane ring . 
Table 1: Key Identifiers
| Property | Value | Source | 
|---|---|---|
| CAS Number | 1353944-81-6 | |
| SMILES | ClC(=O)N[C@H]1CCC@HCC1 | |
| InChIKey | BRLOOPRCGLNTMT-UHFFFAOYSA-N | 
Stereochemical Considerations
The cyclohexyl ring adopts a trans-1,4-diaminocyclohexane conformation, as evidenced by the "(1R,4R)" stereodescriptor in its IUPAC name . This stereochemistry influences its interactions with biological targets, as seen in analogous compounds .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via a multi-step nucleophilic substitution strategy:
- 
Cyclohexane Functionalization: 
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Chloroacetamide Coupling: 
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | 
|---|---|---|---|
| 1 | Benzyl bromide, cyclopropylamine, K₂CO₃, acetone, reflux | 75% | 90% | 
| 2 | Chloroacetyl chloride, DIPEA, DCM, 0°C → RT | 48% | 95% | 
Stability and Reactivity
The chloroacetamide group is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives . Additionally, the cyclopropane ring may undergo ring-opening reactions under strong acidic or oxidative conditions.
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 2.1 (XLogP3-AA) , indicating moderate lipophilicity. 
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Solubility: Poor aqueous solubility (<1 mg/mL); soluble in DMSO and DMF . 
Spectroscopic Data
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IR Spectroscopy: Peaks at 1658 cm⁻¹ (C=O stretch), 785 cm⁻¹ (C-Cl stretch), and 3286 cm⁻¹ (N-H bend) . 
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NMR: δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.1–3.5 ppm (N-CH₂-Cl), δ 7.2–7.4 ppm (benzyl aromatic protons) . 
| Exposure Route | Action | 
|---|---|
| Inhalation | Move to fresh air; seek medical attention if symptoms persist . | 
| Skin Contact | Wash with soap/water; remove contaminated clothing . | 
Environmental Impact
No ecotoxicity data exist, but chloroacetamides are generally persistent in soil and may bioaccumulate .
Applications in Research
Medicinal Chemistry
- 
Lead Optimization: The compound’s modular structure allows for derivatization at the benzyl, cyclopropane, or chloroacetamide groups. 
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Targeted Drug Delivery: Cyclohexyl groups enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. 
Chemical Biology
Used as a probe molecule to study protein-ligand interactions via its reactive chloro group.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity . 
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In Vivo Toxicology: Assess chronic exposure risks and metabolite profiling . 
- 
Computational Modeling: Molecular docking to identify potential targets (e.g., kinase enzymes) . 
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